Cas no 1206990-78-4 (N-(4-chlorophenyl)-2-{[1-methyl-5-(4-methylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide)
![N-(4-chlorophenyl)-2-{[1-methyl-5-(4-methylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide structure](https://ja.kuujia.com/scimg/cas/1206990-78-4x500.png)
N-(4-chlorophenyl)-2-{[1-methyl-5-(4-methylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide 化学的及び物理的性質
名前と識別子
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- N-(4-chlorophenyl)-2-[1-methyl-5-(4-methylphenyl)imidazol-2-yl]sulfanylacetamide
- N-(4-chlorophenyl)-2-{[1-methyl-5-(4-methylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide
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- インチ: 1S/C19H18ClN3OS/c1-13-3-5-14(6-4-13)17-11-21-19(23(17)2)25-12-18(24)22-16-9-7-15(20)8-10-16/h3-11H,12H2,1-2H3,(H,22,24)
- InChIKey: HEMSQQWIZMYKTA-UHFFFAOYSA-N
- ほほえんだ: C(NC1=CC=C(Cl)C=C1)(=O)CSC1N(C)C(C2=CC=C(C)C=C2)=CN=1
N-(4-chlorophenyl)-2-{[1-methyl-5-(4-methylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2964-1359-2μmol |
N-(4-chlorophenyl)-2-{[1-methyl-5-(4-methylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide |
1206990-78-4 | 90%+ | 2μl |
$57.0 | 2023-04-29 | |
Life Chemicals | F2964-1359-3mg |
N-(4-chlorophenyl)-2-{[1-methyl-5-(4-methylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide |
1206990-78-4 | 90%+ | 3mg |
$63.0 | 2023-04-29 | |
Life Chemicals | F2964-1359-15mg |
N-(4-chlorophenyl)-2-{[1-methyl-5-(4-methylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide |
1206990-78-4 | 90%+ | 15mg |
$89.0 | 2023-04-29 | |
Life Chemicals | F2964-1359-30mg |
N-(4-chlorophenyl)-2-{[1-methyl-5-(4-methylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide |
1206990-78-4 | 90%+ | 30mg |
$119.0 | 2023-04-29 | |
Life Chemicals | F2964-1359-2mg |
N-(4-chlorophenyl)-2-{[1-methyl-5-(4-methylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide |
1206990-78-4 | 90%+ | 2mg |
$59.0 | 2023-04-29 | |
Life Chemicals | F2964-1359-50mg |
N-(4-chlorophenyl)-2-{[1-methyl-5-(4-methylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide |
1206990-78-4 | 90%+ | 50mg |
$160.0 | 2023-04-29 | |
Life Chemicals | F2964-1359-100mg |
N-(4-chlorophenyl)-2-{[1-methyl-5-(4-methylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide |
1206990-78-4 | 90%+ | 100mg |
$248.0 | 2023-04-29 | |
Life Chemicals | F2964-1359-10μmol |
N-(4-chlorophenyl)-2-{[1-methyl-5-(4-methylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide |
1206990-78-4 | 90%+ | 10μl |
$69.0 | 2023-04-29 | |
Life Chemicals | F2964-1359-5μmol |
N-(4-chlorophenyl)-2-{[1-methyl-5-(4-methylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide |
1206990-78-4 | 90%+ | 5μl |
$63.0 | 2023-04-29 | |
Life Chemicals | F2964-1359-1mg |
N-(4-chlorophenyl)-2-{[1-methyl-5-(4-methylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide |
1206990-78-4 | 90%+ | 1mg |
$54.0 | 2023-04-29 |
N-(4-chlorophenyl)-2-{[1-methyl-5-(4-methylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide 関連文献
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John J. Lavigne Chem. Commun., 2003, 1626-1627
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Feng Lin,Qiuling Song,Yuyu Gao,Xiuling Cui RSC Adv., 2014,4, 19856-19860
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Dhanshri C. Juvale,Vishal V. Kulkarni,Hemantkumar S. Deokar,Nilesh K. Wagh,Subhash B. Padhye,Vithal M. Kulkarni Org. Biomol. Chem., 2006,4, 2858-2868
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Puja Panwar Hazari,Anil Kumar Mishra,Béatrice Vergier RSC Adv., 2015,5, 60161-60171
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Daniel E. Rubio-Diaz,Megan E. Pozza,Jordan Dimitrakov,Jason P. Gilleran,M. Monica Giusti,Judith L. Stella,Luis E. Rodriguez-Saona,C. A. Tony Buffington Analyst, 2009,134, 1133-1137
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Jean-François Lambert,Maguy Jaber,Thomas Georgelin,Lorenzo Stievano Phys. Chem. Chem. Phys., 2013,15, 13371-13380
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Kui Chen,Meimei Bao,Alexandra Muñoz Bonilla,Weidong Zhang,Gaojian Chen Polym. Chem., 2016,7, 2565-2572
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Noriyoshi Arai,Yusei Kobayashi,Kenji Yasuoka Nanoscale, 2020,12, 6691-6698
N-(4-chlorophenyl)-2-{[1-methyl-5-(4-methylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamideに関する追加情報
N-(4-Chlorophenyl)-2-{[1-Methyl-5-(4-Methylphenyl)-1H-Imidazol-2-yl]sulfanyl}Acetamide: A Comprehensive Overview
N-(4-Chlorophenyl)-2-{[1-Methyl-5-(4-Methylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide, with CAS No. 1206990-78-4, is a highly specialized organic compound that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound is characterized by its unique structure, which combines a chlorophenyl group, an imidazole ring, and a sulfanyl acetamide moiety. The imidazole ring is a key structural feature, contributing to the compound's stability and reactivity. Recent studies have highlighted its potential applications in drug discovery and as a building block for advanced materials.
The synthesis of N-(4-Chlorophenyl)-2-{[1-Methyl-5-(4-Methylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide involves a multi-step process that typically begins with the preparation of the imidazole core. This is followed by functionalization with the chlorophenyl and methyl groups, ensuring precise control over the compound's electronic properties. The sulfanyl acetamide group plays a crucial role in modulating the compound's solubility and bioavailability, making it an attractive candidate for pharmaceutical applications.
Recent research has focused on the antimicrobial properties of this compound, particularly its ability to inhibit bacterial growth without inducing resistance. Studies conducted in 2023 demonstrated that N-(4-Chlorophenyl)-2-{[1-Methyl-5-(4-Methylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide exhibits potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). This discovery has opened new avenues for its use in developing next-generation antibiotics.
In addition to its biological applications, this compound has shown promise in materials science. Its imidazole-based structure makes it an ideal candidate for use in coordination polymers and metal-organic frameworks (MOFs). Researchers have explored its ability to act as a ligand in MOF synthesis, leveraging its nitrogen atoms to form stable metal complexes. These materials exhibit exceptional porosity and selectivity, making them suitable for gas storage and separation applications.
The chlorophenyl group in N-(4-Chlorophenyl)-2-{[1-Methyl-5-(4-Methylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide also contributes to its electronic properties, enhancing its compatibility with various organic semiconductors. Recent advancements in organic electronics have highlighted its potential as a dopant or additive in polymer-based devices, improving their conductivity and stability under operational conditions.
From a synthetic chemistry perspective, the compound serves as a valuable intermediate for constructing more complex molecules. Its modular structure allows chemists to easily modify individual components, enabling the creation of derivatives with tailored functionalities. For instance, substituting the chlorophenyl group with other aromatic moieties can significantly alter the compound's reactivity and selectivity.
Moreover, N-(4-Chlorophenyl)-2-{[1-Methyl-5-(4-Methylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide has been investigated for its role in catalysis. Its ability to act as a chiral ligand in asymmetric catalysis has been explored, with promising results in enantioselective reactions. This property underscores its versatility across multiple chemical disciplines.
In conclusion, N-(4-Chlorophenyl)-2-{[1-Methyl-5-(4-Methylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide (CAS No. 1206990-78-4) is a multifaceted compound with applications spanning drug discovery, materials science, and catalysis. Its unique structure and functional groups make it an invaluable tool for researchers seeking innovative solutions across various scientific domains. As ongoing studies continue to uncover new potentials for this compound, it is poised to play an increasingly important role in both academic research and industrial applications.
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